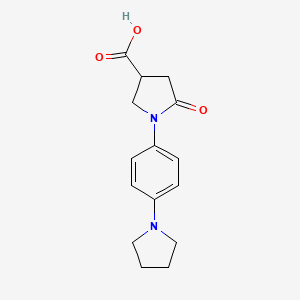

5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method includes the reaction of 4-pyrrolidin-1-ylphenyl with appropriate reagents to form the pyrrolidine core, followed by oxidation to introduce the oxo group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides.

Major Products Formed:

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Case Study:

In a study published in Pharmaceuticals, several derivatives were synthesized and tested for their anticancer activity. The results showed that specific derivatives exhibited potent activity, with significant inhibition of cell viability compared to control treatments like cisplatin .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. The derivatives demonstrated promising activity against Staphylococcus aureus strains resistant to conventional antibiotics.

Case Study:

In another investigation, derivatives were screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Some compounds showed effective inhibition at low concentrations, suggesting their potential as new antimicrobial agents .

Antioxidant Properties

The antioxidant capabilities of this compound have also been explored. Compounds derived from this scaffold have shown significant radical scavenging activity.

Case Study:

A series of derivatives were evaluated using the DPPH radical scavenging method. Notably, some compounds exhibited antioxidant activity greater than that of ascorbic acid, indicating their potential in combating oxidative stress-related diseases .

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects are under investigation. Preliminary studies suggest that the anticancer activity may be linked to the induction of apoptosis in cancer cells and inhibition of specific signaling pathways involved in tumor growth .

Mécanisme D'action

The mechanism by which 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid exerts its effects involves binding to specific molecular targets. The compound interacts with receptors and enzymes, leading to the activation or inhibition of various pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

4-Oxo-4-(4-pyrrolidin-1-ylphenyl)butanoic acid

1-(4-pyrrolidin-1-ylphenyl)ethanone

5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acid

Uniqueness: 5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid stands out due to its specific structural features, which confer unique chemical and biological properties

Activité Biologique

5-Oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the available literature on its biological activities, synthesizing findings from various studies to provide a comprehensive overview.

The compound is characterized by the following molecular formula and properties:

- Molecular Formula : C₁₇H₁₈N₂O₃

- Molecular Weight : 298.34 g/mol

- CAS Number : 260555-43-9

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of 5-oxopyrrolidine compounds exhibit notable anticancer effects. A study utilizing the A549 human lung adenocarcinoma cell line demonstrated that certain derivatives significantly reduced cell viability, indicating potential for further development as anticancer agents.

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 10 | Induction of apoptosis |

| Compound B | HCT116 | 15 | Inhibition of cell proliferation |

| Compound C | MDA-MB-231 | 12 | Cell cycle arrest |

The structure–activity relationship (SAR) analysis suggests that modifications to the pyrrolidine ring influence anticancer potency. Compounds with additional functional groups showed improved activity against cancer cells compared to their simpler analogs .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown efficacy against various microbial strains, including multidrug-resistant bacteria. The investigation into its antimicrobial properties revealed significant activity against Staphylococcus aureus and Escherichia coli, among others.

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 8 µg/mL |

| Compound E | Escherichia coli | 16 µg/mL |

| Compound F | Klebsiella pneumoniae | 32 µg/mL |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

The mechanisms underlying the biological activities of this compound are multifaceted. For anticancer effects, it appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. In antimicrobial contexts, it disrupts bacterial cell wall synthesis and inhibits critical metabolic pathways, leading to cell death .

Case Studies

Case studies have highlighted the practical applications of this compound in therapeutic settings. For instance, a recent clinical trial explored its efficacy in combination with standard chemotherapeutics for treating lung cancer, showing enhanced efficacy and reduced side effects compared to monotherapy with cisplatin .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 5-oxo-pyrrolidine derivatives, and how are they characterized?

The synthesis of pyrrolidine derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, 5-oxo-pyrrolidine-3-carboxylic acid analogs are synthesized via reflux of precursors like hydrazine hydrate and acetic acid, followed by catalytic hydrogenation to reduce double bonds . Characterization employs:

- IR spectroscopy to confirm carbonyl (C=O) and hydroxyl (OH) groups (e.g., peaks at 1733–1705 cm⁻¹ for C=O stretching) .

- Mass spectrometry (MS) to verify molecular ions (e.g., [M+H]⁺ = 392.4) .

- NMR spectroscopy to resolve stereochemistry and substituent positions (e.g., δ 2.74 ppm for protons adjacent to carbonyl groups) .

Q. What starting materials and reaction conditions are critical for synthesizing pyrrolidine-3-carboxylic acid derivatives?

Common starting materials include aryl aldehydes, hydrazine derivatives, and itaconic acid. Reaction conditions often involve:

- Reflux in acetic acid with sodium acetate as a catalyst for cyclization .

- Catalytic hydrogenation (e.g., H₂/Pd-C) to saturate double bonds .

- Solvent selection (e.g., ethanol for recrystallization) to optimize purity and yield .

Q. How are spectral data interpreted to confirm the structure of 5-oxo-pyrrolidine derivatives?

- ¹H NMR : Signals for pyrrolidine protons appear as broad singlets (e.g., δ 2.74 ppm for CH₂ groups adjacent to the carbonyl) .

- ¹³C NMR : Carbonyl carbons resonate at ~170–175 ppm .

- MS : Molecular ion peaks ([M+H]⁺) and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyrrolidine derivatives?

Quantum chemical calculations and reaction path search algorithms (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD integrates computational modeling with experimental validation to narrow reaction conditions (e.g., solvent polarity, temperature) and improve yields .

Q. How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

- Case Study : A 56% yield for compound 5a vs. 77% for 6a suggests variability in substituent effects. Troubleshooting steps include:

Q. What strategies improve stereochemical control during pyrrolidine synthesis?

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)-1-phenylethyl groups) to direct stereochemistry .

- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic P1 space group for a related hydrate) confirms absolute configuration .

Q. How are pyrrolidine derivatives evaluated for biological activity in academic research?

- In vitro assays : Testing against microbial strains or cancer cell lines to assess antimicrobial/antitumor potential.

- Enzyme inhibition studies : Measuring IC₅₀ values for target enzymes (e.g., kinases, proteases) .

- Structural analogs : Modifying the pyrrolidine core or substituents (e.g., fluorophenyl groups) to enhance binding affinity .

Q. What engineering considerations apply to scaling up pyrrolidine derivative synthesis?

- Reactor design : Continuous flow systems vs. batch reactors to improve heat/mass transfer .

- Separation technologies : Membrane filtration or chromatography to isolate high-purity products .

- Process control : Real-time monitoring of pH, temperature, and pressure to maintain reproducibility .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

5-oxo-1-(4-pyrrolidin-1-ylphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c18-14-9-11(15(19)20)10-17(14)13-5-3-12(4-6-13)16-7-1-2-8-16/h3-6,11H,1-2,7-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPXVTAGSPTLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203236-27-4 | |

| Record name | 5-oxo-1-[4-(pyrrolidin-1-yl)phenyl]pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.